1-Methylpyridinium chloride

Catalog No.
S570960
CAS No.
7680-73-1
M.F
C6H8ClN
M. Wt
129.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyridinium chloride

CAS Number

7680-73-1

Product Name

1-Methylpyridinium chloride

IUPAC Name

1-methylpyridin-1-ium;chloride

Molecular Formula

C6H8ClN

Molecular Weight

129.59 g/mol

InChI

InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1

InChI Key

QAIGYXWRIHZZAA-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1.[Cl-]

Synonyms

1-methylpyridinium, 1-methylpyridinium chloride, 1-methylpyridinium dibromoiodate (1-), 1-methylpyridinium iodide, 1-methylpyridinium mu-iodotetraiododimercurate (1-), N-methylpyridinium

Canonical SMILES

C[N+]1=CC=CC=C1.[Cl-]

The exact mass of the compound 1-Methylpyridinium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylpyridinium chloride (CAS: 7680-73-1) is a highly water-soluble, low-melting (138–144 °C) quaternary ammonium salt that serves as a foundational precursor in modern chemoinformatics, electrochemistry, and materials science . Unlike neutral pyridine, this quaternized chloride salt provides a permanently charged cationic center, making it an archetypical redox-active platform for viologen synthesis and a highly efficient hydrogen-bond acceptor[1]. Its specific physicochemical profile—characterized by a compact methyl substituent and a strongly electronegative chloride counterion—makes it a critical raw material for the procurement of halometallate ionic liquids, advanced electroplating additives, and anolyte materials for redox-flow batteries [2].

Generic substitution of 1-methylpyridinium chloride with neutral pyridine, heavier halide analogs (like iodides), or longer-chain alkylpyridiniums (like 1-butylpyridinium chloride) frequently results in process failure. Neutral pyridine lacks the pre-installed cationic charge required to undergo the specific irreversible reduction pathway that yields tail-to-tail viologen dimers, rendering it useless for electrochromic material synthesis [1]. Substituting the chloride anion with iodide introduces the risk of anodic iodide oxidation during electrochemical cycling and alters the intermolecular hydrogen-bonding network, which can disrupt solubility in aqueous biphasic systems [2]. Furthermore, replacing the methyl group with longer alkyl chains introduces unwanted surfactant micellization, which destroys the kinetic control required in precision electroless metal deposition[3].

Electrochemical Reduction Pathway to Viologen Dimers

1-Methylpyridinium chloride serves as a highly specific electron acceptor, undergoing an irreversible one-electron reduction to form the 'tail-to-tail' dimer, methyl viologen (MV2+), a critical component in electrochromic devices[1]. In rotating disk electrode studies in acetonitrile, the chloride salt exhibits a distinct half-wave potential of approximately -1.30 V (vs. SCE) and a diffusion coefficient of ~1.7 × 10^-5 cm2/s [1]. In contrast, neutral pyridine reduces at a significantly different potential (~ -1.0 V vs Ag/AgCl) and fails to form the required viologen dimer.

Evidence DimensionElectrochemical reduction potential and dimerization pathway
Target Compound Data~ -1.30 V vs SCE; forms MV2+ dimer
Comparator Or BaselineNeutral pyridine (~ -1.0 V vs Ag/AgCl; no viologen formation)
Quantified Difference~300 mV shift in reduction potential and complete divergence in product formation
ConditionsRotating disk electrode (1000 rpm) in non-aqueous/aqueous electrolytes

Procurement of the quaternized chloride salt is strictly necessary for manufacturers scaling up methyl viologen-based anolytes or electrochromic materials.

Thermal Processability for Halometallate Ionic Liquid Synthesis

The synthesis of halometallate ionic liquids requires precursors that can be processed and weighed accurately at room temperature [1]. 1-Methylpyridinium chloride offers an optimal thermal window, presenting as a stable, easily weighable solid with a melting point of 138.0–144.0 °C . This distinguishes it from liquid-at-room-temperature analogs like 1-butylpyridinium chloride, which are more difficult to handle gravimetrically in bulk, and from heavier halide salts that often exhibit higher melting points or lower thermal stability during melt-phase complexation [1].

Evidence DimensionMelting point and ambient handling state
Target Compound DataSolid, m.p. 138–144 °C
Comparator Or Baseline1-Butylpyridinium chloride (Viscous liquid / low m.p. solid)
Quantified DifferencePhase difference at standard conditions allows for precise gravimetric dispensing of the methyl variant
ConditionsStandard ambient temperature and pressure (SATP) handling

Industrial buyers synthesizing custom ionic liquids benefit from the solid-state handling and precise stoichiometric control afforded by the 138–144 °C melting point of this chloride salt.

Morphological Control in Electroless Metal Deposition

In local electroless gold deposition, the alkyl chain length of the pyridinium additive dictates the morphology of the resulting nanostructures [1]. When 1-methylpyridinium chloride is utilized in the electrolyte, its compact methyl group prevents the formation of large hydrophobic micelles[1]. This behavior sharply contrasts with long-chain analogs like 1-cetylpyridinium chloride (CPC), which act as strong surfactants and fundamentally alter the diffusion of AuCl4- to the substrate, leading to vastly different crystal growth patterns [1].

Evidence DimensionAlkyl chain steric bulk and micellization
Target Compound DataC1 chain, non-micellar at standard concentrations
Comparator Or Baseline1-Cetylpyridinium chloride (C16 chain, strong surfactant/micelle former)
Quantified Difference15-carbon difference in chain length eliminates surfactant-driven morphological distortion
ConditionsAqueous electroless gold deposition at a microelectrode (50 mM KCl / 0.2 mM NaBH4)

For precision electroplating and semiconductor packaging, buyers must specify the C1 (methyl) salt to ensure kinetically controlled, non-micellar metal deposition.

Synthesis of Viologen-Based Battery Anolytes

Due to its specific irreversible reduction pathway at -1.30 V (vs. SCE), 1-methylpyridinium chloride is the required precursor for synthesizing 'tail-to-tail' methyl viologen dimers. This makes it an essential raw material for developers of non-aqueous redox-flow batteries and electrochromic smart glass, where precise electron-accepting properties are mandatory [1].

Precursor for Custom Halometallate Ionic Liquids

The compound's solid state at room temperature and moderate melting point (138–144 °C) provide excellent gravimetric handling for the bulk synthesis of halometallate ionic liquids. It is specifically selected over liquid butyl-analogs when synthesizing anionic rhodium or iron complexes for advanced catalytic applications [2].

Structure-Directing Additive in Precision Electroplating

In electroless gold deposition processes, 1-methylpyridinium chloride is utilized to control crystal growth without inducing unwanted micellization. It is the additive of choice for semiconductor packaging and microelectrode fabrication where the strong surfactant effects of longer-chain analogs (like cetylpyridinium) would disrupt kinetic control[3].

Related CAS

694-56-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

14401-93-5
7680-73-1

Dates

Last modified: 08-15-2023

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